molecular formula C7H13NO B8791625 (r)-4-Propylpyrrolidin-2-one

(r)-4-Propylpyrrolidin-2-one

Cat. No. B8791625
M. Wt: 127.18 g/mol
InChI Key: NCBVCRLVTCSQAG-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08957226B2

Procedure details

300 g (1.476 mol) of 3-nitromethyl-hexanoic acid ethyl ester (B) are diluted in methanol (500 ml). The mixture is transferred to an autoclave of 1 L. The reaction mixture is allowed to react at 55° C. under 50 bars of hydrogen pressure for 28 h. The catalyst is filtered on celite and washed with methanol. The filtrate is recovered with 500 ml of dichloromethane. Then, the solution is extracted with water (2×400 ml). The organic layers are dried with MgSO4, filtered and concentrated to afford an oil residue (177.12 g, HPLC purity=82.6%) which is purified by distillation (110° C., 7.10−2 mbar). 147.82 g of (C) are obtained (Yield=78.7%).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
78.7%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH:6]([CH2:10][N+:11]([O-])=O)[CH2:7][CH2:8][CH3:9])C.[H][H]>CO>[CH2:7]([CH:6]1[CH2:10][NH:11][C:4](=[O:3])[CH2:5]1)[CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C(C)OC(CC(CCC)C[N+](=O)[O-])=O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered on celite
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The filtrate is recovered with 500 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
Then, the solution is extracted with water (2×400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers are dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford an oil residue (177.12 g, HPLC purity=82.6%) which
DISTILLATION
Type
DISTILLATION
Details
is purified by distillation (110° C., 7.10−2 mbar)

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 147.82 g
YIELD: PERCENTYIELD 78.7%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US08957226B2

Procedure details

300 g (1.476 mol) of 3-nitromethyl-hexanoic acid ethyl ester (B) are diluted in methanol (500 ml). The mixture is transferred to an autoclave of 1 L. The reaction mixture is allowed to react at 55° C. under 50 bars of hydrogen pressure for 28 h. The catalyst is filtered on celite and washed with methanol. The filtrate is recovered with 500 ml of dichloromethane. Then, the solution is extracted with water (2×400 ml). The organic layers are dried with MgSO4, filtered and concentrated to afford an oil residue (177.12 g, HPLC purity=82.6%) which is purified by distillation (110° C., 7.10−2 mbar). 147.82 g of (C) are obtained (Yield=78.7%).
Quantity
300 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Yield
78.7%

Identifiers

REACTION_CXSMILES
C([O:3][C:4](=O)[CH2:5][CH:6]([CH2:10][N+:11]([O-])=O)[CH2:7][CH2:8][CH3:9])C.[H][H]>CO>[CH2:7]([CH:6]1[CH2:10][NH:11][C:4](=[O:3])[CH2:5]1)[CH2:8][CH3:9]

Inputs

Step One
Name
Quantity
300 g
Type
reactant
Smiles
C(C)OC(CC(CCC)C[N+](=O)[O-])=O
Name
Quantity
500 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The catalyst is filtered on celite
WASH
Type
WASH
Details
washed with methanol
CUSTOM
Type
CUSTOM
Details
The filtrate is recovered with 500 ml of dichloromethane
EXTRACTION
Type
EXTRACTION
Details
Then, the solution is extracted with water (2×400 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers are dried with MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford an oil residue (177.12 g, HPLC purity=82.6%) which
DISTILLATION
Type
DISTILLATION
Details
is purified by distillation (110° C., 7.10−2 mbar)

Outcomes

Product
Name
Type
product
Smiles
C(CC)C1CC(NC1)=O
Measurements
Type Value Analysis
AMOUNT: MASS 147.82 g
YIELD: PERCENTYIELD 78.7%
YIELD: CALCULATEDPERCENTYIELD 78.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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